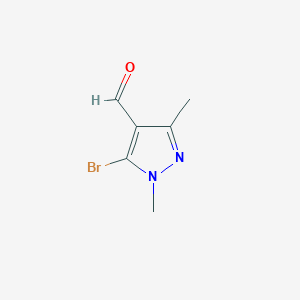
5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H7BrN2O. It has an average mass of 175.027 Da and a monoisotopic mass of 173.979248 Da .
Synthesis Analysis
The synthesis of pyrazole compounds like 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is used in the preparation of inhibitors of SARM1 for the treatment or prevention of axonal degeneration .Molecular Structure Analysis
The molecular structure of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol provides two difficultly separable regioisomeric pyrazoles .Physical And Chemical Properties Analysis
5-Bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has a molecular weight of 203.04 and is a powder in physical form. It has a melting point of 120-125°C .Wissenschaftliche Forschungsanwendungen
Vilsmeier-Haak Formylation
The formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles using the Vilsmeier-Haak method led to the formation of corresponding 4-formyl derivatives. This process showcases the synthetic utility of pyrazole derivatives in organic chemistry, specifically highlighting the method's efficiency in introducing formyl groups to the pyrazole ring, thus offering a pathway for further functionalization of such compounds (Attaryan et al., 2006).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds, such as the formation of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, demonstrates the versatility of pyrazole derivatives in creating complex molecular structures. This work provides insight into the structural and electronic properties of these novel compounds, offering potential applications in materials science and pharmaceutical chemistry (Barakat et al., 2017).
Photophysical Studies
A study on 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde explored its photophysical properties, demonstrating how the compound's emission spectrum and quantum yield vary across different solvents. This research provides valuable insights into the potential use of pyrazole derivatives in the development of optoelectronic materials and sensors (Singh et al., 2013).
Hantzsch Synthesis Variation
The synthesis of 1,4-dihydropyridines bearing a pyrazole moiety through a variation of the Hantzsch synthesis illustrates the chemical flexibility and reactivity of pyrazole derivatives, leading to compounds with potential applications in medicinal chemistry and drug design (Thakrar et al., 2012).
Wirkmechanismus
Target of Action
Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They are known to interact with various biological targets, including enzymes and receptors . Aldehydes, on the other hand, are reactive and can form covalent bonds with various biological molecules.
Mode of Action
The mode of action of pyrazoles and aldehydes can vary greatly depending on their specific structure and the target they interact with. Generally, pyrazoles can inhibit or activate their targets, leading to various biological effects . Aldehydes can form Schiff bases with amines, which is a common reaction in biological systems.
Biochemical Pathways
Pyrazoles and aldehydes can be involved in various biochemical pathways. For example, some pyrazoles have been found to inhibit the enzyme cyclooxygenase, thereby affecting the synthesis of prostaglandins .
Pharmacokinetics
The ADME properties of pyrazoles and aldehydes can vary greatly depending on their specific structure. Some pyrazoles are well absorbed and extensively metabolized .
Result of Action
The result of the action of pyrazoles and aldehydes can vary greatly depending on their specific structure and the biological system they interact with. Some pyrazoles have anti-inflammatory, analgesic, or antipyretic effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-1,3-dimethylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-5(3-10)6(7)9(2)8-4/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAXDVYLKWBEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
1188046-77-6 |
Source


|
| Record name | 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2970088.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2970096.png)
![N-({bicyclo[2.2.1]heptan-2-yl}methyl)-2-chloro-3-fluoropyridine-4-carboxamide](/img/structure/B2970098.png)
![1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2970100.png)

![1-[5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2970102.png)


![({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetic acid](/img/structure/B2970109.png)
![Methyl 2-{[2-cyano-4-(trifluoromethyl)phenyl]sulfanyl}benzenecarboxylate](/img/structure/B2970110.png)